(Chloromethyl)dimethylsilane

Catalog No.
S1899766
CAS No.
3144-74-9
M.F
C3H8ClSi
M. Wt
107.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Chloromethyl)dimethylsilane

CAS Number

3144-74-9

Product Name

(Chloromethyl)dimethylsilane

Molecular Formula

C3H8ClSi

Molecular Weight

107.63 g/mol

InChI

InChI=1S/C3H8ClSi/c1-5(2)3-4/h3H2,1-2H3

InChI Key

PAJFATIYVLZNFC-UHFFFAOYSA-N

SMILES

C[Si](C)CCl

Canonical SMILES

C[Si](C)CCl

Chloromethyl(dimethyl)chlorosilane (CAS Number: 1719-57-9)

Research on Chloromethyl(dimethyl)chlorosilane primarily focuses on its use as a precursor molecule for the synthesis of other organosilicon compounds. These compounds possess unique properties that make them valuable in various scientific fields. Here are some specific examples:

  • Silicone Polymers: Chloromethyl(dimethyl)chlorosilane can be used to create silicone polymers with pendent chloromethyl groups. These polymers are useful as starting materials for further functionalization, allowing researchers to tailor their properties for specific applications.
  • Silane Coupling Agents: By reacting Chloromethyl(dimethyl)chlorosilane with specific molecules, researchers can introduce chloromethyl functionality. This strategy is employed in the creation of silane coupling agents, which improve adhesion between organic materials and inorganic substrates [].

(Chloromethyl)dimethylsilane is a silane compound with the chemical formula C₃H₈Cl₂Si and a molecular weight of 143.087 g/mol. It is characterized by its chloromethyl and dimethyl groups attached to a silicon atom, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity due to the presence of chlorine atoms, which can participate in various

(Chloromethyl)dimethylsilane undergoes several significant reactions:

  • Nucleophilic Substitution: The chlorine atoms in (chloromethyl)dimethylsilane can be replaced by nucleophiles, such as organometallic reagents, resulting in the formation of new silane derivatives .
  • Transsilylation: This reaction involves the transfer of silyl groups to other compounds, often resulting in the formation of cyclic ionic compounds when reacted with O-trimethylsilyl derivatives .
  • Cross-Coupling Reactions: It can react with various nucleophiles, including germane and other Group 14 element nucleophiles, leading to new organosilicon compounds .

Several methods exist for synthesizing (chloromethyl)dimethylsilane:

  • Reaction of Chloromethylmethyldichlorsilane: This method involves mixing chloromethylmethyldichlorsilane with trimethyl orthoformate and methyl alcohol under controlled temperatures (40-90°C). The process typically yields high purity and high yield through air distillation .
  • Oxidation: Oxidation of (chloromethyl)dimethylsilane with hydrogen peroxide can lead to the formation of (chloromethyl)dimethylsilanol, showcasing its versatility in synthetic pathways .

(Chloromethyl)dimethylsilane finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organosilicon compounds.
  • Surface Modification: Used to modify surfaces for improved adhesion properties in coatings and sealants.
  • Precursor for Silicones: Its derivatives are employed in producing silicone materials with specific functional properties.

Interaction studies involving (chloromethyl)dimethylsilane focus on its reactivity with various nucleophiles and electrophiles. These studies reveal insights into its potential applications in organic synthesis and materials science. For instance, research has demonstrated its ability to react selectively with N-trimethylsilyl-N-acetylglycine derivatives, indicating its utility in targeted chemical transformations .

Several compounds share structural similarities with (chloromethyl)dimethylsilane, each exhibiting unique properties:

Compound NameFormulaKey Characteristics
DimethylchlorosilaneC₂H₆ClSiCommonly used as a silane coupling agent
TrimethoxysilaneC₃H₉O₃SiUsed for surface modification; less reactive than chlorinated silanes
ChlorodimethylphenylsilaneC₈H₉ClSiExhibits different reactivity patterns due to phenyl group presence
(Chloromethyl)dimethylphenylsilaneC₉H₉ClSiSimilar structure but incorporates a phenyl group, affecting reactivity

The uniqueness of (chloromethyl)dimethylsilane lies in its balance of chlorinated and alkyl groups, providing distinct reactivity profiles suitable for diverse synthetic applications.

The Müller-Rochow process represents the primary industrial method for synthesizing (chloromethyl)dimethylsilane and related organosilicon compounds [1] [2]. This process involves the direct reaction of silicon metal with chloromethane under catalytic conditions, forming the foundation for large-scale organosilicon production.

Process Chemistry and Reaction Mechanism

The fundamental reaction for (chloromethyl)dimethylsilane synthesis follows the general Müller-Rochow pathway where silicon reacts with chloromethane at elevated temperatures [1]. The process operates at temperatures between 250-300°C under the catalytic influence of copper, with the reaction proceeding through intermediate silicon-copper alloy formations [1] [2]. The silicon feedstock must meet stringent purity requirements of at least 97% with particle sizes ranging from 45-250 micrometers to ensure optimal conversion rates and product selectivity [1].

The process demonstrates high sensitivity to foreign metals, with copper serving as the primary catalyst while other metals like aluminum and lead can produce unwanted side products [1]. To counteract these effects, zinc chloride and zinc sulfate are added in quantities up to 0.2% to enhance activity and selectivity [1]. The reaction environment is further optimized through the addition of hydrogen chloride and hydrogen gases, which influence the selectivity by controlling the halogen-rich or halogen-poor nature of the reaction mixture [1].

Industrial Process Parameters

Industrial implementations utilize fluidized bed reactors where the silicon powder mixture is contacted with chloromethane from below [2]. This reactor configuration provides excellent heat removal capabilities for the exothermic reaction, operating at approximately 300°C and pressures of 0.5-2 bar [2]. The product mixture typically contains 70-90% dimethyldichlorosilane as the main product, along with methyltrichlorosilane, trimethylchlorosilane, and various other silane compounds that require subsequent separation by rectification [2].

Post-reactor processing involves condensation to separate the formed methylchlorosilanes from unreacted chloromethane [2]. The resulting silane mixture undergoes hydrolysis to form silanols, which subsequently condense to form short chains and cycles while releasing hydrogen chloride that can be recycled for new methylchloride synthesis [2].

Catalytic Systems for Chloromethyl Group Incorporation

The incorporation of chloromethyl groups into silane frameworks requires sophisticated catalytic systems that can selectively activate specific bonds while maintaining high selectivity for the desired products.

Copper-Based Catalytic Systems

Copper-based catalysts represent the most extensively studied and industrially implemented systems for chloromethylsilane synthesis [3] [4]. Recent mechanistic studies have revealed that copper(I) alkoxides can activate silicon-boron inter-element bonds to produce copper-based silicon nucleophiles that react readily with aldehydes and other electrophiles [3]. Two independent protocols have been developed: one employing well-defined N-heterocyclic carbene copper tert-butoxide complexes and another using the simple copper cyanide-sodium methoxide combination without added ligands [3].

The mechanism involves the formation of α-silyl alcohols after hydrolysis, with the primary reaction product being a boric acid ester of the α-silyl alcohol [3]. Competing Brook rearrangement pathways form "dead-end" intermediates that have been characterized crystallographically [3]. The N-heterocyclic carbene copper tert-butoxide catalytic system performs effectively at elevated temperatures, while the copper cyanide-sodium methoxide system demonstrates higher reactivity with fast turnover at significantly lower temperatures [3].

Zinc-Based Catalytic Approaches

Molecular zinc hydride cations have emerged as promising alternatives for silane synthesis applications [5] [6]. These systems utilize diamine-supported zinc hydride cations such as [(tetramethylethylenediamine)ZnH]+ and [(tetraethylethylenediamine)ZnH]+ that can be isolated as either mononuclear tetrahydrofuran adducts or dimeric structures [6]. These cationic zinc hydrides demonstrate thermal stability and solubility in tetrahydrofuran, contrasting with the insoluble and thermally unstable zinc dihydride [6].

The catalytic activity includes carbon dioxide insertion to form corresponding formate complexes and the ability to catalyze hydrosilylation of carbon dioxide with tertiary hydrosilanes [6]. The process proceeds stepwise through formoxy silane, methyl formate, and methoxy silane formation, with zinc-catalyzed transesterification playing a crucial role in the overall mechanism [6].

Advanced Catalytic Modifications

Recent developments have focused on iron(III) and chlorotrimethylsilane modified zeolite catalysts that display enhanced activity and durability [7]. The dual design strategy involves iron(III) modification of Brønsted acidity combined with chlorotrimethylsilane alteration of hydrophilicity [7]. Iron(III) exchanged NaY zeolites exhibit unusual shortened Si-OH bonds and electronically reconfigured iron(III) sites that provide four-fold activity enhancement [7]. Further modification with chlorotrimethylsilane alleviates surface passivation effects, leading to eighteen-fold activity improvement and better durability [7].

Byproduct Management in Large-Scale Manufacturing

Effective byproduct management represents a critical aspect of economically viable chloromethylsilane production, requiring sophisticated separation and recycling strategies.

Redistribution and Disproportionation Reactions

Industrial chlorosilane production generates complex mixtures requiring systematic byproduct processing through redistribution reactions [8] [9]. These reactions shift the feedstock chlorosilane fraction to a range of components based on chemical equilibrium, commonly referred to as disproportionation [9]. The process involves multiple distillation columns where bottom draws from each column are processed through redistribution reaction zones using ion exchange resin catalysts [9].

The arrangement processes lighter materials progressively, increasing their concentration in overhead products while concentrating heavier materials in bottoms streams [9]. High purity silane recovery as the final overhead product enables silicon tetrachloride recycling for additional metallurgical silicon hydrogenation [9]. Process modifications include replacing final silane purification columns with appropriate adsorption beds operating on thermal swing cycles to produce ultrahigh purity silane products [9].

Impurity Removal Strategies

Advanced purification methods utilize aromatic aldehydes as impurity removers for converting boron and phosphorus impurities into high-boiling compounds [10]. The addition of Lewis bases as inhibitors prevents solid byproduct formation during large-scale treatment [10]. Divalent sulfur-containing compounds and alkoxysilanes serve as effective inhibitors of solid byproduct formation, enabling continuous operation without system interference [10].

Chlorination approaches using metal chlorides such as tungsten hexachloride and molybdenum pentachloride selectively convert chlorodimethylsilane to increase relative volatility with trichlorosilane [11]. Optimum reaction conditions of 60°C for 60 minutes with molar ratios of 0.7 achieve conversion extents 22.7 and 18.5 times higher for chlorodimethylsilane compared to trichlorosilane when using tungsten hexachloride and molybdenum pentachloride respectively [11].

Waste Stream Processing

Comprehensive waste management protocols address both liquid and gaseous waste streams [12]. Small spills up to 5 liters require absorption with dry inert materials such as dry sand or diatomaceous earth, followed by proper packaging and disposal with appropriate warning labels [12]. Large spills necessitate containment with medium expansion alcohol-resistant foam, pumping of uncontaminated material into appropriate vessels, and neutralization of residual material with alkali bases [12].

Hydrogen chloride vapors from large spills can be reduced through water spray application into the acid plume while avoiding direct water contact with spilled chlorosilane pools [12]. Resulting acidic waste water requires neutralization prior to sewer system discharge [12]. Environmental impact primarily affects the air compartment through acidic fumes that can damage plants and trees upon contact [12].

Purification Techniques and Quality Control Protocols

Modern industrial chloromethylsilane production requires sophisticated purification techniques and rigorous quality control protocols to meet increasingly stringent purity specifications.

Advanced Distillation Technologies

Fractional distillation represents the primary separation technique for chlorosilane purification, with extractive distillation employed for close-boiling mixtures [13] [14]. Sulfolane serves as an effective extractive solvent for separating chlorosilanes with boiling points differing by less than 10°C at atmospheric pressure [13]. The process operates through counter-current contact between distillation aid and mixed chlorosilane vapors in distillation columns maintained at temperatures above the boiling point of lower-boiling chlorosilanes [14].

Reactive distillation processes combine reaction and separation in single columns, reducing energy costs and investment requirements compared to conventional processes [8]. Multi-stage distillation enables separation of complex chlorosilane mixtures into individual components [2]. The process requires precise temperature control and multiple theoretical plates to achieve the necessary separation efficiency [8].

Process intensification strategies incorporate intercondensers to minimize refrigerant consumption and improve economic and safety performance [15]. The integration of intercondensers reduces the amount of needed refrigerant while improving system safety characteristics [15]. Optimization approaches simultaneously account for economic and safety considerations through differential evolution algorithms coupled with process simulation and safety quantification [15].

Analytical Characterization Methods

Comprehensive quality control protocols employ multiple analytical techniques for product characterization and purity assessment [16] [17]. Gas chromatography provides primary purity determination through retention time separation analysis [18] [17]. The method enables detection and quantification of trace impurities with high sensitivity and selectivity [17].

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation through proton and carbon-13 analysis [16] [19]. Proton NMR reveals characteristic signals at δ 0.55 ppm and δ 2.89 ppm for (chloromethyl)dimethylsilane, with coupling to silicon-29 providing additional structural information [16]. Carbon-13 NMR provides comprehensive carbon environment analysis with chemical shifts ranging from 0-250 ppm [19].

Mass spectrometry enables molecular identification through characteristic fragmentation patterns [16] [17]. The molecular ion appears at m/z 142 for (chloromethyl)dimethylsilane, with fragment ions providing structural confirmation [16]. Gas chromatography-mass spectrometry combinations enhance impurity identification capabilities through separated component analysis [17] [20].

Infrared and Raman spectroscopy provide functional group analysis through characteristic vibrational frequencies [21] [22]. Infrared spectra reveal carbon-hydrogen and silicon-chlorine stretching vibrations, while Raman spectroscopy offers complementary molecular vibration information [21]. These techniques enable identification of rotational isomers and conformational analysis [21].

Quality Control Implementation

Industrial quality control protocols establish measurable and evaluable quality criteria with defined corrective measures for deviations [23]. Standards specify minimum purity requirements of 99.0% with detailed analytical methods for verification [24]. Control plans outline critical process parameters, inspection points, and control measures to ensure consistency and adherence to quality standards [25].

Statistical process control employs control charts, histograms, and process capability analysis to detect variations and maintain process stability [25]. Capability indices assess process capability to produce products within specification limits, with Cp measuring potential capability and Cpk measuring actual capability accounting for target deviations [25].

Continuous monitoring systems provide real-time assessment of production parameters with immediate feedback for process adjustment [23]. Regular inspections and robust traceability systems enable comprehensive quality assurance throughout the manufacturing process [26]. Process analytical technology integration enables in-line monitoring and control of critical quality attributes [27].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3144-74-9

Wikipedia

Chloromethyl(dimethyl)silane

General Manufacturing Information

Silane, (chloromethyl)dimethyl-: ACTIVE

Dates

Modify: 2023-08-16

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